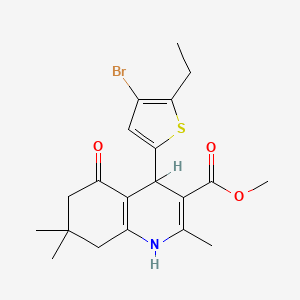
Methyl ((8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta(C)chromen-7-YL)oxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl ((8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the quality and consistency of the final product .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters.
科学的研究の応用
Methyl ((8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
作用機序
The mechanism of action of Methyl ((8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the active acid form, which can then interact with cellular targets. The compound may modulate various signaling pathways, including those involved in inflammation and cell proliferation .
類似化合物との比較
- Methyl ((7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-9-YL)oxy)acetate
- Methyl ((8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate
- Ethyl ((6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate
Uniqueness: Methyl ((8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate is unique due to its specific hexyl substitution, which can influence its physical and chemical properties, such as solubility and reactivity. This substitution can also affect its biological activity, making it distinct from other similar compounds .
特性
分子式 |
C21H26O5 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
methyl 2-[(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate |
InChI |
InChI=1S/C21H26O5/c1-3-4-5-6-8-14-11-17-15-9-7-10-16(15)21(23)26-19(17)12-18(14)25-13-20(22)24-2/h11-12H,3-10,13H2,1-2H3 |
InChIキー |
BPFIFGANOXUEEU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC2=C(C=C1OCC(=O)OC)OC(=O)C3=C2CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11652170.png)
![propyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11652179.png)
![Ethyl 5-{[(2-chlorophenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11652192.png)
![methyl 4-[(4Z)-4-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B11652196.png)
![propyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11652206.png)
![6-Amino-4-(pentafluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11652209.png)
![(4E)-4-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11652213.png)


![2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl diethylcarbamodithioate](/img/structure/B11652222.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11652234.png)
![2-{3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11652235.png)


